molecular formula C6H6N4O4 B122626 2,4-Dinitrophenylhydrazine CAS No. 119-26-6

2,4-Dinitrophenylhydrazine

Cat. No. B122626
M. Wt: 198.14 g/mol
InChI Key: HORQAOAYAYGIBM-UHFFFAOYSA-N
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Patent
US07384558B2

Procedure details

Concentrated sulfuric acid (2 mL) and 0.4456 g of 2,4-dinitrophenylhydrazine (2,4-DNP) were combined in a 25-mL Erlenmeyer flask. Water was added (2 to 3 mL) dropwise with swirling until the 2,4-DNP dissolved. This was followed by 10 mL of 95% ethanol. This solution was added, dropwise with swirling, to a solution of cyclohexanone, 0.5725 g, dissolved in 20 mL of 95% ethanol. A precipitate formed within 5 minutes. The mixture was refrigerated overnight. The precipitate was filtered to yield a yellow-orange crystalline solid. The product was re-crystallized from approximately 30 mL of absolute ethanol to afford 0.4 g of cyclohexanone 2,4-dinitrophenylhydrazone as orange flakes. The yield was 95%.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.4456 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[NH:18][NH2:19])([O-:8])=[O:7].O.[C:21]1(=O)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>C(O)C>[N+:6]([C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[NH:18][N:19]=[C:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.4456 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
This solution was added
CUSTOM
Type
CUSTOM
Details
A precipitate formed within 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to yield a yellow-orange crystalline solid
CUSTOM
Type
CUSTOM
Details
The product was re-crystallized from approximately 30 mL of absolute ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NN=C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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